2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide
Description
2-Chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide (CAS: 899954-39-3) is a benzamide derivative with the molecular formula C₁₈H₁₃ClN₄O₄ and a molecular weight of 384.776 g/mol . Its structure features a nitro group at the 5-position and a chlorine atom at the 2-position of the benzamide core, coupled with a 3-(6-methoxypyridazin-3-yl)phenyl substituent.
Properties
IUPAC Name |
2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4/c1-27-17-8-7-16(21-22-17)11-3-2-4-12(9-11)20-18(24)14-10-13(23(25)26)5-6-15(14)19/h2-10H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMXQQVPAWRAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-nitrobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a chlorinated benzamide core with a nitro group and a methoxypyridazine moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through enzyme inhibition. Notably, studies have shown that derivatives of nitrobenzamides can act as inhibitors of key enzymes involved in metabolic pathways, such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism.
Inhibitory Activity
-
α-Glucosidase Inhibition :
- Compounds related to this compound have demonstrated significant inhibitory effects on α-glucosidase. For instance, one study reported IC50 values ranging from 10.75 μM to 130.90 μM for synthesized derivatives, with the most active compound showing an IC50 of 10.75 μM compared to acarbose (39.48 μM) as a reference .
- α-Amylase Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Electron-withdrawing groups (e.g., nitro groups) increase the electrophilicity of the molecule, enhancing interactions with the active sites of target enzymes.
- Substituents on the phenyl ring influence the binding affinity and selectivity towards different enzymes .
The following table summarizes key findings related to the SAR:
| Compound | Substituent | IC50 (μM) α-glucosidase | IC50 (μM) α-amylase |
|---|---|---|---|
| 5o | 2-CH₃-5-NO₂ | 10.75 | 0.90 |
| 5b | 2-CH₃-3-NO₂ | 15.00 | 5.30 |
| Acarbose | - | 39.48 | 5.60 |
Case Studies and Research Findings
- Antimicrobial Activity :
- Diabetic Applications :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
RORγ-Targeting Benzamides
2-Chloro-N-(2-Chloro-3-Methylphenyl)-5-Nitrobenzamide (2C3MP)
- Structure : Substituted phenyl group with 2-chloro-3-methyl substituents.
- Activity: Potent RORγ agonist, inducing 2.1-fold upregulation of G6PC mRNA and concentration-dependent activation of IL17A/IL17F (critical cytokines in Th17 cell differentiation) . Non-cytotoxic up to 10 μM in HepG2 cells .
- Mechanism : Selective for RORγ over RORα/β isoforms .
2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (2IP6MP)
- Structure : Substituted phenyl group with 2-isopropyl-6-methyl groups.
- Activity: No significant RORγ activation (only 1.2-fold induction of G6PC) . Inactive in IL17A/IL17F induction assays .
- Key Insight : The steric bulk of isopropyl and methyl groups likely disrupts binding to RORγ, highlighting the importance of substituent positioning .
Table 1: Comparison of RORγ-Targeting Benzamides
| Compound | Substituents | RORγ Activity (G6PC Induction) | Cytotoxicity Threshold |
|---|---|---|---|
| 2C3MP | 2-Chloro-3-methylphenyl | 2.1-fold | ≤10 μM |
| 2IP6MP | 2-Isopropyl-6-methylphenyl | 1.2-fold | N/A |
PPARγ-Targeting Benzamides
2-Chloro-N-[2-(5-Methylpyridin-3-yl)-1,3-Benzoxazol-5-yl]-5-Nitrobenzamide (6g)
- Structure : Benzoxazole core with 5-methylpyridin-3-yl and nitrobenzamide groups.
- Synthesis : Coupling of 2-chloro-5-nitrobenzoic acid with a benzoxazole amine using PyBrop/DIPEA .
2-Chloro-N-[4-(5,6-Dimethyl-1,3-Benzoxazol-2-yl)phenyl]-5-Nitrobenzamide (8g)
Table 2: Structural Variants in PPARγ-Targeting Benzamides
| Compound | Core Structure | Substituents | Synthetic Yield |
|---|---|---|---|
| 6g | Benzoxazole | 5-Methylpyridin-3-yl | Not reported |
| 8g | Benzoxazole | 5,6-Dimethyl, para-phenyl | 14% |
Miscellaneous Benzamide Derivatives
2-Chloro-N-(5-Methylisoxazol-3-yl)-5-Nitrobenzamide
- Structure : Isoxazole ring substituted with 5-methyl and nitrobenzamide groups.
- Application : Marketed as a biochemical intermediate (CAS: 313223-89-1) but lacks reported bioactivity data .
N-(2-Chloro-5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide
Key Structural-Activity Relationship (SAR) Insights
Substituent Position Matters :
- In RORγ agonists, electron-withdrawing groups (e.g., Cl) at the 2-position and small alkyl groups (e.g., methyl) at the 3-position enhance activity (2C3MP vs. 2IP6MP) .
Heterocyclic Cores Influence Target Selectivity :
- Benzoxazole/imidazopyridazine-containing analogs (e.g., 6g, 8g) are tailored for PPARγ, while pyridazine/phenyl systems (target compound) may favor other targets .
Synthetic Accessibility :
- Coupling reagents like PyBrop and HATU enable efficient synthesis of complex benzamides but vary in yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
